molecular formula C18H19ClN2O7S B4696355 3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid

3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid

Cat. No. B4696355
M. Wt: 442.9 g/mol
InChI Key: JJHQBWIWWSDVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid, commonly known as BSA, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of proteases and has been shown to have a wide range of applications in scientific research.

Mechanism of Action

BSA works by binding to the active site of proteases, preventing them from breaking down proteins. It has been shown to be particularly effective against serine proteases, which are a type of protease that play a key role in many biological processes.
Biochemical and Physiological Effects:
BSA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several key proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory effects and has been used to treat a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BSA in lab experiments is its potency as a protease inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective tool for studying protein function. However, one of the limitations of using BSA is its potential for non-specific binding, which can lead to false positives in certain assays.

Future Directions

There are several potential future directions for research on BSA. One area of interest is its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as a tool for studying the role of proteases in disease. Finally, there is potential for the development of new protease inhibitors based on the structure of BSA.

Scientific Research Applications

BSA has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of proteases, which are enzymes that break down proteins. This makes it a valuable tool for studying protein function and regulation.

properties

IUPAC Name

3-[[5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O7S/c19-16-5-4-14(29(27,28)21(6-8-22)7-9-23)11-15(16)17(24)20-13-3-1-2-12(10-13)18(25)26/h1-5,10-11,22-23H,6-9H2,(H,20,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHQBWIWWSDVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid
Reactant of Route 3
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid
Reactant of Route 4
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid
Reactant of Route 5
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid
Reactant of Route 6
3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid

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